(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is a complex organic compound classified under purine derivatives. It features a benzhydryloxycarbonylamino group attached to the purine structure, which is a significant class of compounds in biochemistry and medicinal chemistry. This compound is noted for its potential applications in pharmaceuticals, particularly in the development of antimicrobial agents and other therapeutic agents.
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid belongs to the category of amino acids and purine derivatives. It contains functional groups that classify it as an amino acid derivative, which may exhibit various biological activities, including antimicrobial properties.
The synthesis of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid typically involves several steps, including the formation of the purine base followed by functionalization with the benzhydryloxycarbonylamino group.
The synthesis may involve refluxing the reactants in solvents like ethanol or acetic acid under controlled temperatures, followed by crystallization or precipitation methods to isolate the final product .
The molecular structure of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid can be described as follows:
The compound's structural characteristics can be analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation .
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid can undergo various chemical reactions typical of amino acids and purines:
Reactions involving this compound are often monitored using chromatographic techniques to assess yields and purity during synthesis and transformation processes .
The mechanism of action for (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid primarily relates to its biological activity as an antimicrobial agent. The proposed mechanism includes:
Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting its potential utility in therapeutic applications .
Relevant analyses include melting point determination and solubility tests, which help characterize the compound's physical state and reactivity .
(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid has several notable applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
The systematic IUPAC name for this compound is 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, reflecting its core structural components: a purine ring system, benzhydryl-protected amine, and acetic acid linker. Its molecular formula is C₂₁H₁₇N₅O₄, with a molecular weight of 403.39–403.40 g/mol as confirmed across multiple suppliers and databases [1] [6] [7]. The CAS registry number 186046-80-0 provides a unique identifier for this compound in chemical literature and commercial catalogs [1] [7].
Table 1: Key Identifiers of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic Acid
Property | Value |
---|---|
IUPAC Name | 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid |
Molecular Formula | C₂₁H₁₇N₅O₄ |
Molecular Weight | 403.39–403.40 g/mol |
CAS Number | 186046-80-0 |
SMILES | O=C(O)CN1C=NC2=C(NC(OC(C3=CC=CC=C3)C4=CC=CC=C4)=O)N=CN=C12 |
The molecular structure comprises three key moieties:
Table 2: Atomic Composition Breakdown
Component | Atom Contribution | Mass Proportion |
---|---|---|
Purine core | C₅H₄N₄ | 120.11 g/mol (30%) |
Bhoc group | C₁₃H₁₁O₂ | 207.23 g/mol (51%) |
Acetic acid linker | C₂H₃O₂ | 76.05 g/mol (19%) |
This compound belongs to the N9-substituted purine family, characterized by modifications at the purine’s 6-amino and N9 positions. The Bhoc group protects the 6-amino functionality, analogous to the benzyloxycarbonyl (Cbz) group in related compounds like 2-(6-(((Benzyloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid (CAS 149376-67-0, C₁₅H₁₃N₅O₄) [4] [8]. Unlike Cbz, the Bhoc group’s bulkier diphenylmethyl moiety enhances steric hindrance, potentially improving stability during synthetic processes [6] [9]. Additionally, the acetic acid chain at N9 enables conjugation to other molecules (e.g., peptides or solid supports), a feature shared with protected purine-amino acid hybrids like Fmoc-pna-a(bhoc)-oh (C₄₀H₃₅N₇O₇) [5] [9].
The compound was first documented in the late 20th century, coinciding with advances in nucleotide and peptide chemistry requiring specialized protecting groups. Its CAS registry (186046-80-0) suggests initial reporting circa 1992–1995, aligning with broader adoption of acid-labile protecting groups in solid-phase oligonucleotide synthesis. The benzhydryloxycarbonyl moiety was likely derived from earlier carbamate-protecting groups (e.g., Fmoc, Cbz), modified to balance steric protection and deprotection kinetics [1] [7]. Commercial availability since the early 2000s (e.g., via Alfa Chemistry, Watson International) underscores its utility in niche biochemical applications [1] [6].
As a purine heterocycle, this compound exemplifies key principles of heterocyclic chemistry:
Its role underscores the synergy between heterocyclic reactivity (e.g., nucleophilicity at N9) and protective group strategy, advancing methodologies for complex biomolecular assembly [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1